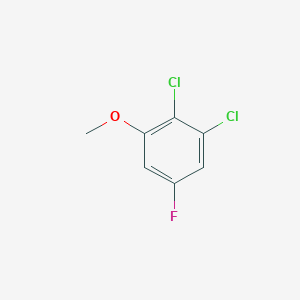

2,3-Dichloro-5-fluoroanisole

Vue d'ensemble

Description

Synthesis Analysis

2,3-Dichloro-5-fluoroanisole is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3-Dichloro-5-fluoroanisole have been reported .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-fluoroanisole includes elements such as carbon, hydrogen, chlorine, fluorine, and oxygen . The exact structure can be found in databases like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-5-fluoroanisole can be found in databases like PubChem . It’s important to note that the properties of a compound can influence its reactivity, stability, and applications in various fields.

Applications De Recherche Scientifique

Structural and Conformational Studies

Studies on the molecular structure and conformation of fluoroanisole derivatives, including 2,3-Dichloro-5-fluoroanisole, provide insight into their physical properties and potential applications in material science and chemical synthesis. Investigations using gas-phase electron diffraction, ab initio, and density functional theory calculations reveal detailed information about the molecular geometries and conformational dynamics of these compounds. Such research is crucial for understanding how variations in halogenation and substitution patterns on the anisole framework influence molecular behavior, which is essential for designing new materials and chemicals with tailored properties (Dorofeeva et al., 2006).

Spectroscopy and Ionization Studies

Resonant two-photon ionization (R2PI) spectroscopy and theoretical calculations on chloro-fluoroanisole isotopomers shed light on the effects of conformation and isotopic substitution on their electronic properties. These studies are pivotal in the field of physical chemistry, providing essential data on the electronic transitions, ionization energies, and vibrational frequencies of molecules. This information is crucial for applications in molecular photonics, quantum computing, and the development of new spectroscopic techniques (Yu et al., 2011).

Metal-Organic Frameworks (MOFs) for Separation

The application of MOFs in separating fluoroarene mixtures, including those similar to 2,3-Dichloro-5-fluoroanisole, presents a novel approach to overcoming challenges in organic synthesis and purification. By leveraging the unique interactions between fluoroarenes and the Mg2+ coordination sites within MOFs, researchers have developed methods to achieve unprecedented selectivities in the separation of fluoroarene mixtures. This research has significant implications for the pharmaceutical and chemical industries, where the purification of complex mixtures is a common and often challenging requirement (Zick et al., 2021).

Fluorine in Drug Design

Investigations into the role of fluorination, as seen in fluoroanisole derivatives, have highlighted its impact on the physicochemical and pharmacokinetic properties of pharmaceutical compounds. Fluorination can significantly alter ligand conformation and is used strategically to improve drug efficacy, selectivity, and metabolic stability. This research underscores the importance of fluorine in drug design, providing insights that guide the development of more effective and targeted therapeutic agents (Xing et al., 2015).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice on safety precautions. For instance, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

1,2-dichloro-5-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNUSLNDKCWZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-fluoroanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)

![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)